![molecular formula C13H15N3 B1601142 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 325975-67-5](/img/structure/B1601142.png)

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Overview

Description

Tetrahydropyridines are heterocycles with the formula C5H9N . They are mainly of theoretical interest, although many substituted tetrahydropyridines are known . 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a known dopaminergic neurotoxin .

Synthesis Analysis

The synthesis of tetrahydropyridines has been reported in literature . For example, a palladium-catalyzed cyclization-Heck reaction of allenamides enables an efficient one-pot construction of functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines .Chemical Reactions Analysis

1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester can be used as a substrate in the study of para-alkenylation reactions of toluene using thianthrene S-oxide and palladium catalyst .Scientific Research Applications

Neurodegenerative Disease Research

This compound, due to its tetrahydropyridine (THP) component, is closely related to molecules that have been studied for their neurotoxic effects, which can mimic conditions such as Parkinson’s disease. The THP moiety has been found to be involved in the synthesis of compounds that produce neurotoxic metabolites responsible for Parkinsonism in humans . This makes it a valuable tool for creating animal models to study neurodegenerative diseases and to test potential neuroprotective agents.

Anticancer Agent Development

The THP ring system, present in this compound, has been identified in both natural products and synthetic pharmaceutical agents with anticancer properties . The introduction of varied substituents onto the THP ring system has shown significant effects on pharmacological properties, particularly as anti-inflammatory and anticancer agents. This compound could serve as a lead compound in the design and discovery of new anticancer drugs.

Anti-inflammatory Drug Synthesis

Research has highlighted the significance of THP-containing motifs in the development of anti-inflammatory drugs . The structural flexibility of the THP ring allows for the introduction of various substituents, which can enhance the anti-inflammatory properties of the resulting compounds. This compound could be used to synthesize new anti-inflammatory agents with improved efficacy and reduced side effects.

Blood-Brain Barrier Penetration Studies

Compounds containing the THP structure have sparked interest due to their ability to cross the blood-brain barrier (BBB) . This characteristic is crucial for the development of central nervous system (CNS) drugs. The compound could be used to study the transport mechanisms across the BBB and to develop CNS-active therapeutic agents.

Structure-Activity Relationship (SAR) Studies

The THP ring system’s presence in various bioactive compounds makes it an interesting subject for SAR studies . By modifying the substituents on the THP ring, researchers can investigate the relationship between the molecular structure and biological activity. This compound could provide insights into the design of more potent and selective drugs.

Synthesis of Dopaminergic Neurotoxins

The THP component of this compound is related to molecules used in the synthesis of dopaminergic neurotoxins, which are essential for studying the pathophysiology of diseases like Parkinson’s . It can be used to induce Parkinson’s disease in animal models, providing a platform for testing neuroprotective strategies.

Oxidative Stress Research

Metabolites of THP-related compounds have been shown to cause oxidative stress, which is a factor in many diseases . This compound could be used to study the mechanisms of oxidative stress and to screen for antioxidants that may mitigate its effects.

Drug Delivery System Development

Due to its potential to cross the BBB, this compound could be explored as a carrier for drug delivery systems targeting the CNS . It could be modified to transport therapeutic agents directly to the brain, thereby increasing treatment efficacy for neurological disorders.

Mechanism of Action

Target of Action

The primary target of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine is the neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission .

Mode of Action

This compound acts as a selective inhibitor of nNOS . It binds to the active site of the enzyme, preventing it from producing nitric oxide . This inhibition can lead to changes in nitric oxide-mediated signaling pathways .

Biochemical Pathways

The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key neurotransmitter involved in various functions, including pain perception . By inhibiting nNOS, this compound can potentially modulate these functions .

Pharmacokinetics

It’s worth noting that the compound’s ability to selectively inhibit nnos over other isoforms of the enzyme suggests a favorable distribution profile .

Result of Action

The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can potentially alleviate conditions such as pain, where nitric oxide signaling plays a significant role . For instance, one study showed that a similar compound was able to reverse thermal hyperalgesia in a model of neuropathic pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its efficacy through drug-drug interactions . The compound was shown to be either inactive or a very weak inhibitor of human cytochrome p450 enzymes, indicating a low potential for such interactions .

Safety and Hazards

properties

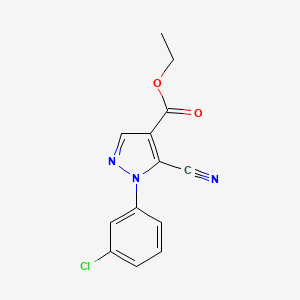

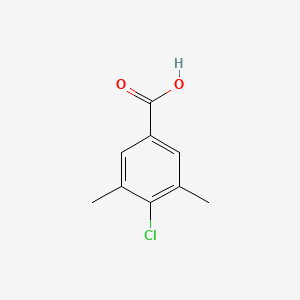

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-16-7-4-10(5-8-16)12-9-15-13-11(12)3-2-6-14-13/h2-4,6,9H,5,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFARDFRKAIVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477483 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325975-67-5 | |

| Record name | 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)